(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
Description
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a synthetic organic compound characterized by its unique chemical structure This compound features a difluorophenyl group and a trimethyl-dioxido-dihydrobenzo-thiadiazolyl group linked by an acrylamide moiety
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-11-8-16-17(23(3)27(25,26)22(16)2)10-15(11)21-18(24)7-4-12-9-13(19)5-6-14(12)20/h4-10H,1-3H3,(H,21,24)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBGXQKZNOLOQ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC3=C(C=CC(=C3)F)F)N(S(=O)(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C3=C(C=CC(=C3)F)F)N(S(=O)(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide typically involves a multi-step process:
Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine under suitable conditions.
Introduction of the difluorophenyl group: This step involves the substitution reaction where a difluorophenyl halide reacts with a nucleophile.
Attachment of the trimethyl-dioxido-dihydrobenzo-thiadiazolyl group: This is usually done through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and solvents: Specific catalysts and solvents are chosen to optimize yield and purity.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide: can be compared with other acrylamide derivatives and compounds containing difluorophenyl or trimethyl-dioxido-dihydrobenzo-thiadiazolyl groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a difluorophenyl group and a dioxido-thiadiazole moiety. The molecular formula is with a molecular weight of approximately 347.4 g/mol. Its unique structure suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial efficacy, and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against a panel of 60 human tumor cell lines. It demonstrated selective cytotoxicity with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for mitosis .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary results suggest that it exhibits activity against several bacterial strains.
- Mechanism : It is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
Case Studies
A notable case study involved the synthesis and evaluation of related thiadiazole derivatives. In this study:
- Synthesis : The derivatives were synthesized through multi-step reactions involving condensation and cyclization.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed promising results comparable to established chemotherapeutic agents.
Data Tables
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 12.5 | Tubulin polymerization inhibition |
| Antimicrobial | E. coli | 15.0 | Cell wall synthesis disruption |
Research Findings
Research has shown that the presence of fluorine substituents enhances the lipophilicity and biological activity of compounds. The difluorophenyl group in this compound likely contributes to its improved interaction with biological targets compared to non-fluorinated analogs.
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[c][1,2,5]thiadiazole-2,2-dioxide core?
The benzo[c][1,2,5]thiadiazole-2,2-dioxide moiety can be synthesized via cyclization reactions. For example, iodine and triethylamine in DMF facilitate cyclization of intermediate thioureas or thioamides, as demonstrated in the synthesis of 1,3,4-thiadiazole derivatives. Key steps include refluxing in acetonitrile for initial coupling and subsequent cyclization under controlled conditions to eliminate sulfur byproducts .
Q. How can the acrylamide group be introduced into the target molecule?
Acrylamide coupling typically involves a nucleophilic substitution or acylation reaction. For instance, reacting a carboxylic acid derivative (e.g., acyl chloride) with an amine-functionalized intermediate under basic conditions (e.g., KOH in DMF) ensures efficient amide bond formation. Column chromatography (silica gel, hexane/EtOAc) is recommended for purification .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the difluorophenyl group and methyl substituents.
- X-ray crystallography : Resolve stereochemical ambiguities, as shown in studies of similar thiadiazole-triazine hybrids .
- Elemental analysis : Verify purity by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during cyclization?
Design of Experiments (DoE) methodologies, such as response surface modeling, are effective for optimizing variables like temperature, solvent polarity, and catalyst loading. For example, iodine concentration in DMF significantly impacts cyclization efficiency. Parallel screening in flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) allows rapid parameter exploration .
Q. What strategies address contradictory NMR data for intermediates with tautomeric forms?
Thione-thiol tautomerism in intermediates can complicate NMR interpretation. Use low-temperature NMR (-20°C to 0°C) to stabilize dominant tautomers. Complementary techniques like IR spectroscopy (C=S vs. C-SH stretches) and computational modeling (DFT) provide additional validation .
Q. How do electronic effects of the 2,5-difluorophenyl group influence reactivity in cross-coupling reactions?
Fluorine substituents enhance electrophilicity at the acrylamide β-carbon, facilitating Michael additions. However, steric hindrance from ortho-fluorine may reduce nucleophilic attack rates. Electrochemical studies (cyclic voltammetry) or Hammett substituent constants (σ values) can quantify these effects .
Q. What are the challenges in isolating sulfur byproducts during thiadiazole synthesis?
Elemental sulfur (S8) generated during cyclization can co-precipitate with the product. Filtration through Celite® or extraction with non-polar solvents (hexane) removes residual sulfur. Monitoring via TLC or HPLC ensures complete elimination .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
